REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([C:15]([F:18])([F:17])[F:16])=[CH:4][C:5]([C:9]#[C:10][Si](C)(C)C)=[C:6]([CH:8]=1)[NH2:7].CN(C)C=O>[Cu]I.C(OCC)C>[Cl:1][C:2]1[CH:8]=[C:6]2[C:5]([CH:9]=[CH:10][NH:7]2)=[CH:4][C:3]=1[C:15]([F:18])([F:17])[F:16]
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Name
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5-chloro-4-(trifluoromethyl)-2-[(trimethylsilyl)ethynyl]aniline
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Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC(=C(N)C1)C#C[Si](C)(C)C)C(F)(F)F
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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CN(C=O)C
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Name
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copper(I) iodide
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Quantity
|
20.4 g
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Type
|
catalyst
|
Smiles
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[Cu]I
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)OCC
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Control Type
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AMBIENT
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Type
|
CUSTOM
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Details
|
was stirred at room temperature for 10 min
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
stirred
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Type
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TEMPERATURE
|
Details
|
with heating at 100° C. for 2.5 hr
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Duration
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2.5 h
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Type
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TEMPERATURE
|
Details
|
to cool
|
Type
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STIRRING
|
Details
|
the mixture was stirred at room temperature
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Type
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FILTRATION
|
Details
|
The reaction mixture was filtered through a celite (trademark)
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Type
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FILTRATION
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Details
|
filter
|
Type
|
WASH
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Details
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the filtrate was washed with water and saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown oil
|
Type
|
CUSTOM
|
Details
|
The oil was purified by silica gel column chromatography (elution solvent:ethyl acetate-hexane (1:5-1:3))
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2C=CNC2=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.75 g | |
YIELD: PERCENTYIELD | 46% | |
YIELD: CALCULATEDPERCENTYIELD | 46.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |